molecular formula C17H18Cl2N4O2 B2566426 N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396687-02-7

N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2566426
CAS RN: 1396687-02-7
M. Wt: 381.26
InChI Key: ABPTXSOGRPNDIU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18Cl2N4O2 and its molecular weight is 381.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Studies

  • Research on related compounds, like cannabinoids and their antagonists, involves understanding the molecular interactions with receptors such as the CB1 cannabinoid receptor. Studies utilizing molecular orbital methods and conformational analysis have contributed to developing pharmacophore models and structure-activity relationship (SAR) analyses, which help in the design of compounds with specific pharmacological profiles (Shim et al., 2002).

Synthesis of Novel Compounds

  • The cyclization reactions and interactions with various reagents have been explored to synthesize a range of heterocyclic compounds, including pyridazine, dihydropyrazolone, and oxazole derivatives. These syntheses often yield compounds with potential antibacterial activities and other therapeutic effects (Anusevičius et al., 2014).

Antagonistic and Receptor Binding Studies

  • The design and synthesis of compounds, including those with a focus on cannabinoid receptors, have led to the development of selective antagonists. These studies are crucial for the potential therapeutic applications of compounds in treating various conditions associated with receptor pathways (Lan et al., 1999).

Structural Analysis and Chemical Properties

  • X-ray diffraction and molecular orbital calculations have been employed to study the structural and electronic properties of anticonvulsant drugs. Such analyses provide insights into the orientation, delocalization, and interaction of compounds with biological targets (Georges et al., 1989).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O2/c1-22-16(24)7-6-15(21-22)23-8-2-3-11(10-23)17(25)20-12-4-5-13(18)14(19)9-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPTXSOGRPNDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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